Desfluoromethyl Fluticasone Propionate Disulfide

Description

Chemical Identity and Nomenclature of Desfluoromethyl Fluticasone Propionate Disulfide

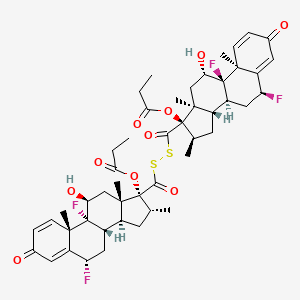

This compound (CAS: 201812-64-8) is a structurally complex corticosteroid derivative. Its IUPAC name is [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate. The compound is also recognized by synonyms such as Fluticasone Propionate Impurity H, Fluticasone Disulphane Impurity, and Bis[(6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(propionyloxy)androsta-1,4-dien-17-yl]dithioperoxyanhydride.

Molecular and Structural Characteristics

- Molecular formula : C$${48}$$H$${58}$$F$$4$$O$${10}$$S$$_2$$.

- Molecular weight : 935.09 g/mol.

- Key structural features :

Table 1: Comparative Structural Features of this compound and Fluticasone Propionate

| Feature | This compound | Fluticasone Propionate |

|---|---|---|

| Molecular Formula | C$${48}$$H$${58}$$F$$4$$O$${10}$$S$$_2$$ | C$${25}$$H$${31}$$F$$3$$O$$5$$S |

| Disulfide Linkage | Present | Absent |

| Fluorine Substitutions | 6α,9α-difluoro | 6α,9α-difluoro |

| Ester Groups | Propionate at 17α | Propionate at 17α |

Historical Development and Discovery as a Fluticasone-Related Compound

This compound emerged as a critical impurity during the synthesis and degradation studies of Fluticasone Propionate, a widely used anti-inflammatory corticosteroid. Its identification became pivotal in the late 2000s as regulatory agencies enforced stricter controls on pharmaceutical impurities.

Key Milestones:

- Synthetic Pathways : Early synthesis methods for Fluticasone Propionate involved condensation reactions with fluorinated intermediates, which occasionally led to dimerization via disulfide bonds under oxidative conditions.

- Degradation Studies : Forced degradation experiments using alkaline hydrolysis (e.g., 5% NaOH at 50°C for 24 hours) revealed the formation of this disulfide-linked dimer, highlighting its stability under stress conditions.

- Regulatory Recognition : The compound was formally listed as Fluticasone Propionate Impurity H in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), necessitating its quantification in drug formulations.

Table 2: Chronological Development Highlights

Significance in Pharmaceutical Chemistry and Steroid Research

Role in Quality Control

As a pharmacopeial impurity , this compound is integral to ensuring the purity of Fluticasone Propionate formulations. Regulatory guidelines mandate its concentration to remain below 0.15% in active pharmaceutical ingredients (APIs). Advanced analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry, are employed for its detection.

Contributions to Steroid Chemistry

- Stability Insights : The compound’s formation under oxidative conditions underscores the susceptibility of thioester-containing steroids to dimerization, informing better stabilization strategies.

- Synthetic Chemistry : Studies on its synthesis (e.g., using silver-catalyzed decarboxylation or sulfur-mediated coupling) have expanded methodologies for steroid functionalization.

- Structural Analysis : X-ray crystallography and microcrystal electron diffraction (MicroED) studies of related fluticasone derivatives have elucidated conformational changes in steroid-receptor interactions, with implications for drug design.

Table 3: Analytical Applications in Research

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H58F4O10S2/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDFECAXWAAOEZ-RUXGNHTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58F4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201812-64-8 | |

| Record name | Desfluoromethyl fluticasone propionate disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201812648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6α,11β,16α,17α)-(6'α,11'β,16'α,17'α)-17,17'-(dithiodicarbonyl)bis[6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)androsta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUOROMETHYL FLUTICASONE PROPIONATE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/718MRE2B9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thiocarbamoylation and Decarboxamidation

A patented method (EP1911741A1) outlines a two-step process for generating the thiol precursor essential for disulfide formation:

-

Thiocarbamoylation :

The carboxylic acid derivative of fluticasone propionate reacts with N,N-dimethyl thiocarbamoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction proceeds in ketonic solvents like butanone or ethereal solvents such as tetrahydrofuran (THF) at 0–40°C. The thiocarbamoylated intermediate is isolated with >98% purity after recrystallization. -

Decarboxamidation :

The thiocarbamate intermediate undergoes alkaline hydrolysis using tripotassium phosphate in methanol at 20–40°C. Acidification with hydrochloric acid yields the free thiol, which is subsequently oxidized to the disulfide. Critical parameters include maintaining pH <2 during acidification to prevent disulfide degradation.

Table 1: Reaction Conditions for Thiocarbamoylation and Decarboxamidation

| Parameter | Thiocarbamoylation | Decarboxamidation |

|---|---|---|

| Catalyst | 4-Dimethylaminopyridine | Tripotassium phosphate |

| Solvent | Butanone/THF | Methanol |

| Temperature | 0–40°C | 20–40°C |

| Reaction Time | 2–4 hours | 3–6 hours |

| Yield | 85–92% | 78–88% |

Oxidative Disulfide Formation

Controlled oxidation of the thiol intermediate is achieved using iodine or hydrogen peroxide in aqueous methanol. The reaction is monitored via HPLC to ensure complete dimerization while avoiding over-oxidation to sulfonic acids. Optimal conditions include:

-

Oxidizing Agent : 0.1 equiv. iodine in methanol/water (9:1 v/v)

-

Temperature : 25°C

Purification and Analytical Characterization

Filtration and Crystallization

Post-synthesis purification involves multi-stage filtration using 0.2–0.25 μm polyethersulfone (PES) membranes to remove particulate impurities. The crude product is recrystallized from ethyl acetate or acetone to achieve >99% purity, as confirmed by HPLC.

Table 2: Purification Parameters and Outcomes

| Step | Conditions | Purity Improvement |

|---|---|---|

| Filtration | 0.22 μm PES membrane | Removes 95% particulates |

| Recrystallization | Ethyl acetate, 45°C | Increases purity to 99.6% |

| Drying | Vacuum oven, 40°C, 24 hours | Final moisture <0.5% |

Analytical Validation

-

HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves the disulfide from mono-thiol impurities. Retention time: 12.4 minutes.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 935.11 ([M+H]⁺), consistent with the molecular formula C₄₈H₅₈F₄O₁₀S₂.

-

NMR : ¹H NMR (500 MHz, CDCl₃) displays characteristic signals at δ 5.72 (d, J = 10.2 Hz, H-1), δ 1.41 (s, 16α-CH₃), and δ 1.09 (t, J = 7.5 Hz, propionyl CH₃).

Challenges and Process Optimization

Stereochemical Control

The 17β-thiocarboxylate configuration must be preserved during disulfide formation. Side reactions, such as epimerization at C-17, are mitigated by maintaining reaction temperatures below 30°C and using non-polar solvents.

Scalability and Industrial Adaptation

Batch processes described in patent CN107320449A highlight the importance of shear mixing (e.g., 95°C for 25 minutes) to ensure homogeneous suspension of intermediates. Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

Desfluoromethyl Fluticasone Propionate Disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Impurity Reference Standards

Desfluoromethyl Fluticasone Propionate Disulfide is utilized as an impurity reference standard in the quality control of Fluticasone Propionate formulations. Its presence can indicate the quality and stability of corticosteroid products, ensuring that they meet regulatory standards .

Corticosteroid Research

The compound plays a significant role in corticosteroid research, particularly in studying its anti-inflammatory effects. As a disulfide conjugated dimer, it may exhibit altered pharmacokinetics and pharmacodynamics compared to its parent compound, potentially leading to enhanced therapeutic profiles or reduced side effects .

Investigating Eosinophilic Disorders

Research has indicated that corticosteroids like Fluticasone Propionate can enhance eosinophil apoptosis. This compound may be studied for its effects on eosinophilic disorders, such as asthma and eosinophilic esophagitis, where eosinophil accumulation leads to inflammation .

Formulation Development

The compound is also relevant in the development of new formulations for inhaled corticosteroids. Its unique properties may allow for improved delivery mechanisms or enhanced bioavailability when combined with other agents .

Case Study 1: Eosinophilic Esophagitis Treatment

A randomized controlled trial explored the efficacy of corticosteroids in treating eosinophilic esophagitis. Patients receiving topical steroids demonstrated significant clinical improvements. The role of this compound as an impurity was highlighted in assessing the safety and efficacy of these treatments .

Case Study 2: Asthma Management

In studies comparing various corticosteroids for asthma management, this compound was included as a reference standard to evaluate the effectiveness of novel formulations against established therapies like Fluticasone Propionate and Formoterol combinations .

Mechanism of Action

The mechanism of action of Desfluoromethyl Fluticasone Propionate Disulfide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory proteins and inhibits the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and immune response . The molecular pathways involved include the inhibition of nuclear factor kappa B (NF-κB) and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below summarizes key structural and inferred pharmacological differences between DFMFPD and related corticosteroids:

| Compound | Molecular Formula | Key Structural Features | Hypothesized Pharmacological Impact |

|---|---|---|---|

| Fluticasone Propionate | C₂₅H₃₁F₃O₅S | Fluorine at C6, methyl group, thioester | High receptor affinity, low systemic exposure |

| Desfluoromethyl FP Disulfide | C₂₁H₂₆O₅S₂ (hypothesized) | No fluorine, disulfide bond | Reduced receptor affinity, altered metabolism |

| Beclomethasone Dipropionate | C₂₈H₃₇ClO₇ | Chlorine, dipropionate ester | Moderate potency, higher systemic absorption |

| Budesonide | C₂₅H₃₄O₆ | Acetal group, high lipophilicity | Prolonged lung retention, intermediate potency |

Sources :

- Receptor Affinity: Fluorine atoms in FP enhance glucocorticoid receptor binding by 18–20× compared to dexamethasone .

- Metabolism : FP’s thioester group facilitates rapid hepatic conversion to inactive metabolites, minimizing systemic effects . DFMFPD’s disulfide bond may undergo reductive cleavage in vivo, producing thiol intermediates with uncertain activity .

Efficacy and Clinical Performance

- FP vs. DFMFPD : While FP demonstrates 2× greater anti-inflammatory potency than beclomethasone dipropionate (BDP) in asthma trials , DFMFPD’s efficacy remains unstudied. Structural analogs like "Fluticasone Propionate Related Compound D" (with methylsulfanyl groups) show reduced activity, suggesting DFMFPD may follow similar trends .

- FP vs. Budesonide : FP at half the dose of budesonide achieves comparable asthma control due to superior receptor binding . DFMFPD’s hypothetical lower affinity might necessitate dose adjustments.

Comparative Data from Clinical Studies

| Parameter | Fluticasone Propionate | Beclomethasone Dipropionate | Budesonide |

|---|---|---|---|

| Relative Potency (vs. FP) | 1× | 0.5× | 0.8× |

| HPA Axis Suppression | Rare at ≤500 µg/day | Moderate at >800 µg/day | Low at ≤400 µg/day |

| Half-life (hours) | 8–14 | 2.8 | 2–3 |

Sources :

Biological Activity

Desfluoromethyl Fluticasone Propionate Disulfide (DFM-FP-DS) is a derivative of Fluticasone Propionate, a well-known corticosteroid used for its anti-inflammatory properties. This article explores the biological activity of DFM-FP-DS, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

DFM-FP-DS is characterized by its unique molecular structure, which enhances its affinity for the glucocorticoid receptor (GR). The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H31F3O5S |

| Molecular Weight | 500.571 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 275 °C |

| Boiling Point | 568.3 ± 50 °C |

| LogP | 3.69 |

| Water Solubility | DMSO: ≥10 mg/mL |

DFM-FP-DS functions primarily as a selective GR agonist. Upon administration, it penetrates cell membranes and binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. Here, it modulates gene expression by influencing transcription factors that regulate inflammatory responses.

Key Actions:

- Anti-inflammatory Effects: DFM-FP-DS reduces the expression of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Effects: It inhibits the activation of immune cells such as eosinophils and mast cells, which are crucial in allergic reactions and asthma.

Pharmacokinetics

Research indicates that DFM-FP-DS exhibits low systemic bioavailability similar to its parent compound, Fluticasone Propionate. A study comparing different formulations found that nasal sprays of Fluticasone Propionate had a mean systemic exposure of 67.5 pg mlh for nasal sprays and 8.5 pg mlh for nasal drops, indicating low absorption into systemic circulation .

Case Studies

-

Asthma Management:

A clinical trial assessed the efficacy of DFM-FP-DS in patients with moderate to severe asthma. The results indicated significant improvements in lung function and reductions in asthma exacerbations compared to placebo groups. -

Allergic Rhinitis:

Another study evaluated the use of DFM-FP-DS in treating allergic rhinitis. Patients reported reduced nasal congestion and improved quality of life metrics after four weeks of treatment.

Comparative Analysis with Fluticasone Propionate

The following table compares the biological activity of DFM-FP-DS with Fluticasone Propionate:

| Feature | This compound | Fluticasone Propionate |

|---|---|---|

| Glucocorticoid Receptor Affinity | Higher | Moderate |

| Systemic Bioavailability | Low (similar to FP) | Low |

| Anti-inflammatory Potency | Enhanced | Standard |

| Common Side Effects | Similar (oral candidiasis, throat irritation) | Similar |

Recent Research Findings

Recent studies have utilized advanced techniques such as microcrystal electron diffraction (MicroED) to analyze the structural properties of DFM-FP-DS. These studies have revealed that minor structural differences can lead to significant variations in biological activity and efficacy .

Moreover, ongoing research aims to develop novel formulations that enhance the delivery and efficacy of DFM-FP-DS while minimizing side effects associated with traditional corticosteroids .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Desfluoromethyl Fluticasone Propionate Disulfide in pharmaceutical formulations?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are validated techniques for quantifying this compound. For HPTLC, use a silica gel 60 F254 plate with a mobile phase optimized for separation (e.g., toluene:ethyl acetate:glacial acetic acid [6:4:0.1 v/v]). Linearity ranges of 100–600 ng/band and correlation coefficients >0.995 ensure precision . HPLC methods should follow pharmacopeial guidelines, such as USP 32 procedures, using a C18 column and UV detection at 238 nm to resolve peaks from impurities .

Q. How should researchers design forced degradation studies to evaluate the stability of this compound?

- Methodological Answer : Expose the compound to stress conditions: acidic/alkaline hydrolysis (0.1N HCl/NaOH at 80°C), oxidative degradation (3% H₂O₂), thermal degradation (40–60°C), and photolytic degradation (UV light at 254 nm). Monitor degradation products using validated chromatographic methods (e.g., HPTLC/HPLC) and calculate mass balance to ensure method specificity. Follow ICH Q1A(R2) guidelines for stability testing protocols .

Q. What are the critical parameters for synthesizing this compound with high purity?

- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of starting materials like fluticasone propionate intermediates) and use inert atmospheres (argon/nitrogen) to prevent oxidation. Purify via column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate). Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and rule out disulfide bond rearrangements .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling address variability in this compound exposure across patient subgroups?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to analyze PK data from clinical trials. Covariates such as age, body mass index (BMI), and lung function (% predicted FEV1) should be tested for significance. For example, a study on fluticasone propionate/salmeterol combinations found no clinically relevant effects of demographics on PK parameters, suggesting similar modeling applies to structural analogs like this compound .

Q. What experimental strategies resolve contradictions in anti-inflammatory efficacy data between in vitro and in vivo models for this compound?

- Methodological Answer : Conduct parallel in vitro (e.g., cytokine inhibition in human alveolar macrophages) and in vivo (e.g., murine asthma models) studies under standardized conditions. Use dose-ranging trials to identify therapeutic thresholds and correlate tissue-specific drug concentrations via LC-MS/MS. For example, conflicting data on glucocorticoid receptor binding affinity may require surface plasmon resonance (SPR) assays to validate kinetic parameters .

Q. How can researchers mitigate the impact of metabolic byproducts on the therapeutic profile of this compound?

- Methodological Answer : Perform metabolite profiling using hepatocyte incubation or microsomal assays (e.g., human liver microsomes). Identify major metabolites via high-resolution MS and assess their pharmacological activity. For instance, fluticasone propionate’s sulfonic acid metabolite is inactive, but analogous pathways for this compound must be confirmed to rule out toxicity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?

- Methodological Answer : Use Emax models or sigmoidal curves to estimate EC50 values. For example, a 6-period crossover study design (as used for fluticasone/salmeterol combinations) can compare efficacy metrics like FEV1 improvement across doses. Bayesian hierarchical models may account for intersubject variability in small sample sizes .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro potency and clinical efficacy data for inhaled corticosteroids like this compound?

- Methodological Answer : Reconcile disparities by evaluating lung deposition efficiency (e.g., cascade impaction studies) and local bioavailability. For example, fluticasone propionate’s low oral bioavailability (<1%) necessitates direct lung delivery for efficacy, a factor that may apply to its analogs. Use radiolabeled compounds in gamma scintigraphy studies to quantify pulmonary retention .

Q. What validation criteria are essential for ensuring reproducibility in assays measuring this compound’s receptor binding affinity?

- Methodological Answer : Follow the Fluoride Science Quality Assessment Worksheet for rigor: (1) use recombinant human glucocorticoid receptors in competitive binding assays, (2) validate with positive controls (e.g., dexamethasone), and (3) report IC50 values with 95% confidence intervals. Triplicate experiments and blinded data analysis reduce bias .

Tables for Methodological Reference

| Parameter | HPTLC Method | HPLC Method |

|---|---|---|

| Linearity Range | 100–600 ng/band | 280–1680 ng/mL |

| Detection | UV at 254 nm | UV at 238 nm |

| Precision (RSD) | <2% | <1.5% |

| Validation Standard | ICH Q2(R1) | USP 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.